molecular formula C13H11NO5S B6382971 4-(4-Methylsulfonylphenyl)-2-nitrophenol CAS No. 1261933-06-5

4-(4-Methylsulfonylphenyl)-2-nitrophenol

Cat. No.: B6382971
CAS No.: 1261933-06-5
M. Wt: 293.30 g/mol
InChI Key: LIZZGGFZDURTFN-UHFFFAOYSA-N
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Description

4-(4-Methylsulfonylphenyl)-2-nitrophenol (CAS: 97-10-9) is a nitroaromatic compound characterized by a phenol core substituted with a nitro group (-NO₂) at the 2-position and a methylsulfonylphenyl group (-SO₂C₆H₄CH₃) at the 4-position. Its molecular weight is 217.20 g/mol, and it is described as a liquid with 95% purity in commercial sources . While direct biological activity data are scarce, structural analogs with similar substituents (e.g., kinase inhibitors like SB203580) suggest possible roles in biochemical pathways .

Properties

IUPAC Name

4-(4-methylsulfonylphenyl)-2-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO5S/c1-20(18,19)11-5-2-9(3-6-11)10-4-7-13(15)12(8-10)14(16)17/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZZGGFZDURTFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80686321
Record name 4'-(Methanesulfonyl)-3-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261933-06-5
Record name 4'-(Methanesulfonyl)-3-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylsulfonylphenyl)-2-nitrophenol typically involves a multi-step process:

    Nitration: The starting material, 4-methylsulfonylphenol, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the ortho position relative to the hydroxyl group.

    Purification: The crude product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated purification systems can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylsulfonylphenyl)-2-nitrophenol can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

    Oxidation: The methylsulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst or sodium dithionite.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Hydrogen peroxide or other peroxides.

Major Products

    Reduction: 4-(4-Methylsulfonylphenyl)-2-aminophenol.

    Substitution: Various ethers or esters depending on the substituent.

    Oxidation: 4-(4-Methylsulfonylphenyl)-2-nitrosulfone.

Mechanism of Action

The mechanism of action of 4-(4-Methylsulfonylphenyl)-2-nitrophenol depends on its specific application:

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural analogs of 4-(4-Methylsulfonylphenyl)-2-nitrophenol, highlighting substituent differences and molecular weights:

Compound Name Substituents Molecular Weight (g/mol) CAS Number Key References
This compound 2-NO₂, 4-SO₂C₆H₄CH₃ 217.20 97-10-9
4-(3-Chlorophenyl)-2-nitrophenol 2-NO₂, 3-Cl 214.62 1261945-54-3
4-(3,5-Dichlorophenyl)-2-nitrophenol 2-NO₂, 3,5-Cl₂ 249.07 1261975-42-1
4-(2,3-Difluorophenyl)-2-nitrophenol 2-NO₂, 2,3-F₂ 219.15 1261909-13-0
2-[(E)-{[4-(Diethylamino)phenyl]imino}methyl]-4-nitrophenol 4-NO₂, Schiff base substituent 313.35 1426946-30-6

Key Observations :

  • Electron-withdrawing vs. Electron-donating Groups: The methylsulfonyl group (-SO₂CH₃) is strongly electron-withdrawing, enhancing the acidity of the phenolic -OH group compared to chlorophenyl or fluorophenyl analogs. This property may influence solubility and reactivity in synthetic applications .
  • Steric Effects: Bulky substituents like dichlorophenyl groups (e.g., 4-(3,5-Dichlorophenyl)-2-nitrophenol) may reduce solubility in polar solvents compared to the methylsulfonyl variant .

Physicochemical and Application Differences

  • Stability : Nitro groups are generally thermally stable but prone to reduction under acidic conditions. The methylsulfonyl group’s electron-withdrawing nature may further stabilize the compound against nucleophilic attack .
  • Applications :
    • Pharmaceutical Intermediates : Chlorophenyl and fluorophenyl analogs are used in antimicrobial or anticancer agent synthesis .
    • Material Science : Schiff base derivatives (e.g., ) exhibit optical properties for sensor development .

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